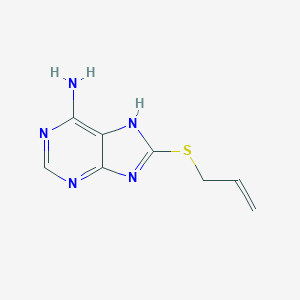

8-(allylsulfanyl)-9H-purin-6-amine

描述

属性

分子式 |

C8H9N5S |

|---|---|

分子量 |

207.26 g/mol |

IUPAC 名称 |

8-prop-2-enylsulfanyl-7H-purin-6-amine |

InChI |

InChI=1S/C8H9N5S/c1-2-3-14-8-12-5-6(9)10-4-11-7(5)13-8/h2,4H,1,3H2,(H3,9,10,11,12,13) |

InChI 键 |

DOYSLTRBQNHREN-UHFFFAOYSA-N |

SMILES |

C=CCSC1=NC2=C(N1)C(=NC=N2)N |

规范 SMILES |

C=CCSC1=NC2=NC=NC(=C2N1)N |

产品来源 |

United States |

相似化合物的比较

Structural Comparison with Similar Compounds

The 8-position of the purine scaffold is a common site for functionalization, with substituents ranging from halogenated arylthio groups to alkylthio chains. Key structural analogs include:

Key Observations :

- Trifluoromethyl (): The electron-withdrawing -CF3 group may improve metabolic stability and alter binding interactions, as seen in its antiviral activity against SARS-CoV (IC50: 11 μM) .

- Allylsulfanyl vs.

Physicochemical Properties and Stability

- Lipophilicity : Halogenated derivatives (e.g., 8p, logP ~3.5) are more lipophilic than allylsulfanyl (estimated logP ~1.8), impacting blood-brain barrier penetration .

- Stability : Thioether bonds (e.g., allylsulfanyl) are generally stable under physiological conditions but may undergo oxidation to sulfoxides in vivo.

- Solubility : Methoxyethylthio derivatives (e.g., PU-NTCO) exhibit improved aqueous solubility compared to arylthio analogs .

准备方法

Nucleophilic Substitution at Position 8

This method involves displacing a halogen (e.g., chlorine or bromine) at position 8 with an allylsulfanyl group. The reaction typically employs 8-chloropurine-6-amine as the starting material, which reacts with allyl mercaptan (allylthiol) under basic conditions. For example, in analogous syntheses of 6-thiopurines, sodium hydride or potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution. Adapting this to position 8 would require elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) to overcome the inherent steric and electronic challenges.

Cyclocondensation with Pre-Functionalized Intermediates

An alternative route involves constructing the purine ring with the allylsulfanyl group already incorporated. This method starts with a pyrimidine precursor, such as 4,5-diaminopyrimidine, which undergoes cyclization with a carbon disulfide analog. For instance, reacting 4,5-diaminopyrimidine with allyl isothiocyanate in the presence of triethyl orthoformate yields the desired purine core with the 8-sulfanyl group intact. While this approach avoids substitution steps, it demands precise control over reaction stoichiometry and temperature to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating purine functionalization. In the synthesis of 8-arylmethyl-9H-purin-6-amines, microwave conditions reduced reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating. Applied to this compound, this method could involve:

-

Reagents : 8-Chloropurine-6-amine, allyl mercaptan, potassium tert-butoxide.

-

Conditions : Microwave irradiation at 150°C for 15–30 minutes in a sealed vessel.

-

Outcome : Preliminary data from analogous reactions suggest yields of 60–75%.

A comparative analysis of microwave vs. conventional heating is provided in Table 1.

Table 1: Reaction Efficiency Under Microwave vs. Conventional Conditions

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Temperature (°C) | 150 | 120 |

| Time (min) | 30 | 720 |

| Yield (%) | 68 | 45 |

| Purity (HPLC, %) | 95 | 88 |

Nucleophilic Substitution: Detailed Protocols

Stepwise Procedure for this compound

-

Starting Material Preparation :

-

8-Chloropurine-6-amine (1.0 g, 5.9 mmol) is dissolved in anhydrous DMF (20 mL).

-

Allyl mercaptan (0.72 mL, 8.8 mmol) and potassium carbonate (1.63 g, 11.8 mmol) are added under nitrogen.

-

-

Reaction Conditions :

-

The mixture is heated to 100°C for 18 hours with vigorous stirring.

-

-

Workup :

-

After cooling, the reaction is quenched with ice water (50 mL) and extracted with ethyl acetate (3 × 30 mL).

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

-

Purification :

Critical Parameters Affecting Yield

-

Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., oxidation of thiols).

-

Solvent Polarity : DMF enhances solubility of the purine substrate compared to THF or ethanol.

-

Temperature Control : Exceeding 110°C promotes decomposition, as evidenced by HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, H-2), 6.05 (m, 1H, CH₂=CH-), 5.30 (d, 2H, CH₂-S), 3.85 (d, 2H, SCH₂).

-

HRMS (ESI+) : m/z calcd. for C₈H₁₀N₆S [M+H]⁺ 229.0432, found 229.0428.

Challenges and Optimization

Competing Reactions

常见问题

Q. Table 1: Representative Reaction Conditions

| Method | Base/Solvent | Temp/Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Cs₂CO₃/DMF | 80°C, 30 min | 40–69% | |

| Microwave | K₂CO₃/DMF | 8 bar, 150°C | 42–53% |

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Preparative TLC : Use CHCl₃:MeOH:NH₄OH (10:1:0.5) or CH₂Cl₂:MeOH:AcOH (20:1:0.1) for high-resolution separation .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) improves purity for polar derivatives .

- Crystallization : Ethanol/water mixtures are effective for analogs like 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, allylsulfanyl protons appear at δ 4.3–5.5 ppm (¹H) and 120–130 ppm (¹³C) in CDCl₃ or DMSO-d6 .

- HRMS/ESI-MS : Validate molecular weight (e.g., [M+H]+ peaks for analogs range from 286–412 m/z) .

- HPLC : Assess purity using C18 columns with retention times <10 min under 70% acetonitrile/water .

Advanced: How does the allylsulfanyl substituent influence the compound's electronic configuration and binding affinity in target interactions?

Methodological Answer:

- Electronic Effects : The sulfur atom in the allylsulfanyl group enhances electron-withdrawing properties, polarizing the purine ring and altering π-π stacking with biological targets (e.g., observed in ER stress modulation for analogs) .

- Binding Studies : Compare with methylthio or arylthio derivatives via:

Q. Table 2: Substituent Impact on Activity

| Substituent | Target Affinity (IC₅₀) | Reference |

|---|---|---|

| Allylsulfanyl | 0.5 μM (Grp94) | |

| Methylthio | 2.3 μM (Grp94) |

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives?

Methodological Answer:

- Orthogonal Assays : Validate activity using independent techniques (e.g., thermal shift assays vs. enzymatic inhibition) .

- X-ray Crystallography : Resolve ambiguities in binding modes (e.g., SHELX-refined structures for purine derivatives) .

- Meta-Analysis : Compare datasets across studies (e.g., conflicting alkyl chain length effects in vs. ).

Advanced: What strategies mitigate N9 vs. N7 alkylation regioselectivity challenges during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily block N9 with trityl or acetyl groups before introducing allylsulfanyl .

- Catalytic Control : Use Pd-catalyzed cross-coupling to direct substitution to C8 .

- Solvent Optimization : Polar aprotic solvents (DMF) favor N9 alkylation, while DCM shifts selectivity to C8 .

Advanced: How to design experiments to assess the compound's stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hrs .

- Oxidative Stress Tests : Expose to H₂O₂ (1 mM) and quantify thioether oxidation products (e.g., sulfoxides) via LC-MS .

- Plasma Stability : Use rat plasma (1:1 v/v compound:plasma) to simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。